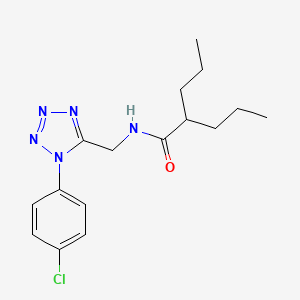
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide” is a complex organic molecule. It contains a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and an amide group, which is a carbonyl (a carbon double-bonded to an oxygen) adjacent to a nitrogen . It also has a chlorophenyl group, which is a benzene ring with a chlorine atom attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the tetrazole ring, followed by the introduction of the amide group and the chlorophenyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrazole ring and the amide group would likely contribute to the compound’s polarity, and the presence of the aromatic chlorophenyl group could have implications for the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the amide group could form hydrogen bonds, affecting the compound’s solubility and boiling point . The presence of the chlorophenyl group could also affect these properties .Wissenschaftliche Forschungsanwendungen
Herbicide Development and Interaction
The compound's role in the creation of hybrid herbicide residues when combined with other chemicals has been demonstrated. Research by Bartha (1969) showed that when certain herbicides were applied together, they transformed in soil to produce an unexpected residue, indicating the compound's potential utility in developing new herbicidal formulations or understanding herbicide interactions in agricultural settings (Bartha, 1969).
Antimicrobial and Antifungal Activity
The compound's molecular structure has been explored for designing and synthesizing derivatives with herbicidal activities. Duan et al. (2010) designed and synthesized a series of derivatives that showed moderate inhibitory activities against a variety of weeds, highlighting the compound's relevance in the development of new agricultural chemicals with potential herbicidal properties (Duan, Zhao, & Zhang, 2010). Furthermore, Katariya, Vennapu, and Shah (2021) explored its derivatives for anticancer and antimicrobial activities, illustrating its broader applications in medicinal chemistry (Katariya, Vennapu, & Shah, 2021).
Environmental Impact and Analysis
The compound's derivatives have been identified in environmental samples, shedding light on the persistence and potential ecological effects of such chemicals. Zhang et al. (2011) conducted studies to determine the presence of benzotriazole and benzophenone UV filters in sediment and sewage sludge, indicating the environmental impact and the need for monitoring these compounds (Zhang, Ren, Li, Kunisue, Gao, & Kannan, 2011).
Wirkmechanismus
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit cellular respiration by blocking electron transfer within the respiratory chain . This action disrupts important cellular biochemical processes, leading to the cessation of growth in certain organisms .
Biochemical Pathways
Similar compounds have been found to affect mitochondrial respiration , which is a crucial pathway for energy production in cells.
Pharmacokinetics
For similar compounds, it has been observed that about 50% of the dose was absorbed after oral administration . The majority of the dose was eliminated in the feces, with the remainder in the urine . These properties can impact the bioavailability of the compound.
Result of Action
Similar compounds have been found to cause important cellular biochemical processes to be severely disrupted, resulting in the cessation of growth in certain organisms .
Action Environment
It’s worth noting that environmental conditions can significantly impact the effectiveness and stability of similar compounds .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN5O/c1-3-5-12(6-4-2)16(23)18-11-15-19-20-21-22(15)14-9-7-13(17)8-10-14/h7-10,12H,3-6,11H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTFDPMKZZKPHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


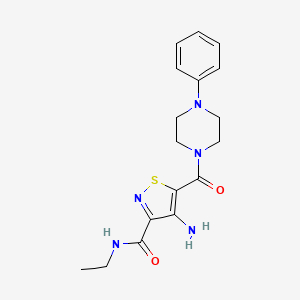
![5-Methyl-7-[4-(trifluoromethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2819991.png)
![2-((3-Ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2819992.png)
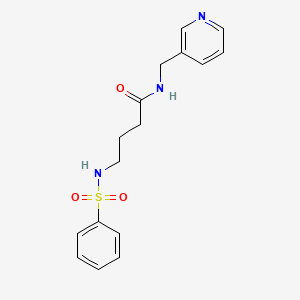
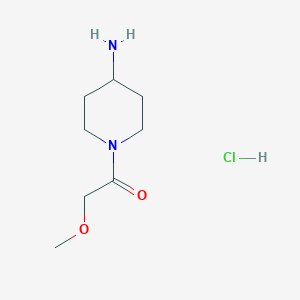
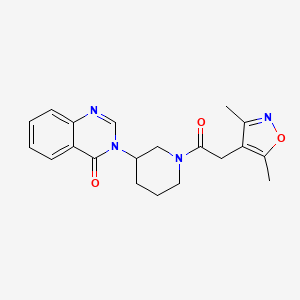
![3-{[(tert-butoxy)carbonyl]amino}-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid](/img/structure/B2819996.png)
![3-{[4-(1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]sulfonyl}benzoic acid](/img/structure/B2819998.png)



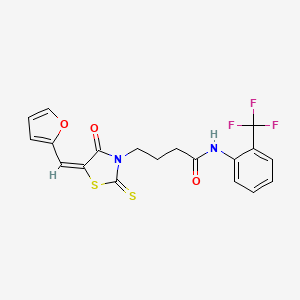
![4-Oxo-2-piperidin-1-yl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2820011.png)